![molecular formula C15H12Br2O B371773 1,4-dibromo-9-phenylpentacyclo[4.3.0.0~2,5~.0~3,8~.0~4,7~]nonan-9-ol](/img/structure/B371773.png)
1,4-dibromo-9-phenylpentacyclo[4.3.0.0~2,5~.0~3,8~.0~4,7~]nonan-9-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,4-dibromo-9-phenylpentacyclo[4.3.0.0~2,5~.0~3,8~.0~4,7~]nonan-9-ol: is a complex organic compound with the molecular formula C15H12Br2O and a molecular weight of 368.06318 g/mol This compound is characterized by its unique pentacyclic structure, which includes two bromine atoms and a phenyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1,4-dibromo-9-phenylpentacyclo[4300~2,5~0~3,8~0~4,7~]nonan-9-ol typically involves multiple steps, starting from simpler organic moleculesSpecific reaction conditions, such as temperature, solvents, and catalysts, are carefully controlled to achieve the desired product .
Industrial Production Methods: While detailed industrial production methods are not widely documented, the synthesis of such complex compounds often involves advanced techniques like high-pressure reactions , catalytic processes , and purification steps to ensure high yield and purity .
Analyse Des Réactions Chimiques
Types of Reactions: 1,4-dibromo-9-phenylpentacyclo[4.3.0.0~2,5~.0~3,8~.0~4,7~]nonan-9-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different products, depending on the oxidizing agent used.
Reduction: Reduction reactions can remove the bromine atoms or modify the phenyl group.
Substitution: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include and .
Reduction: Reducing agents like or are often used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids , while substitution can introduce various functional groups .
Applications De Recherche Scientifique
1,4-dibromo-9-phenylpentacyclo[4.3.0.0~2,5~.0~3,8~.0~4,7~]nonan-9-ol has several scientific research applications:
Chemistry: It is used as a model compound to study the reactivity and stability of pentacyclic structures.
Biology: Researchers investigate its potential biological activities, including and .
Medicine: The compound is explored for its potential therapeutic applications, such as and .
Industry: It may be used in the development of advanced materials and chemical sensors .
Mécanisme D'action
The mechanism of action of 1,4-dibromo-9-phenylpentacyclo[4.3.0.0~2,5~.0~3,8~.0~4,7~]nonan-9-ol involves its interaction with specific molecular targets. The bromine atoms and phenyl group play crucial roles in its reactivity. The compound can interact with enzymes , receptors , and cell membranes , leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
- 1,4-Dichloro-9-phenylpentacyclo[4.3.0.02,5.03,8.04,7]nonan-9-ol
- 1,4-Diiodo-9-phenylpentacyclo[4.3.0.02,5.03,8.04,7]nonan-9-ol
- 1,4-Difluoro-9-phenylpentacyclo[4.3.0.02,5.03,8.04,7]nonan-9-ol
Uniqueness: 1,4-dibromo-9-phenylpentacyclo[4.3.0.0~2,5~.0~3,8~.0~4,7~]nonan-9-ol is unique due to the presence of bromine atoms, which impart distinct chemical properties compared to its chloro, iodo, and fluoro analogs. The bromine atoms influence the compound’s reactivity , stability , and biological activity , making it a valuable subject of study in various scientific fields .
Propriétés
Formule moléculaire |
C15H12Br2O |
|---|---|
Poids moléculaire |
368.06g/mol |
Nom IUPAC |
1,4-dibromo-9-phenylpentacyclo[4.3.0.02,5.03,8.04,7]nonan-9-ol |
InChI |
InChI=1S/C15H12Br2O/c16-13-7-10-8(13)12-9(13)11(7)14(10,17)15(12,18)6-4-2-1-3-5-6/h1-5,7-12,18H |
Clé InChI |
YKVAHPGCIDIAFH-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2(C3C4C5C2(C6C5C4(C63)Br)Br)O |
SMILES canonique |
C1=CC=C(C=C1)C2(C3C4C5C2(C6C5C4(C63)Br)Br)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5-Phenylbenzo[c]phenanthrene](/img/structure/B371692.png)
![1,3-ditert-butyl-5-[(E)-2-(3,5-ditert-butylphenyl)ethenyl]benzene](/img/structure/B371697.png)
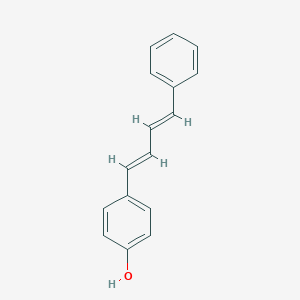

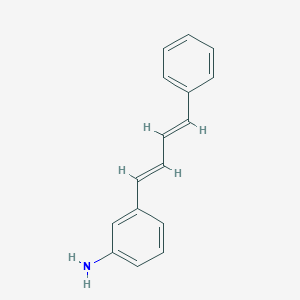
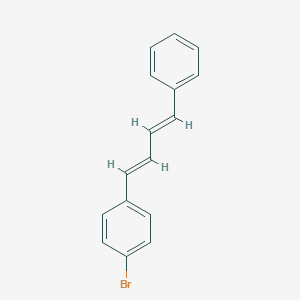
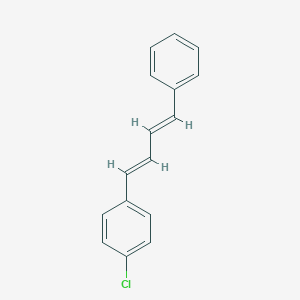
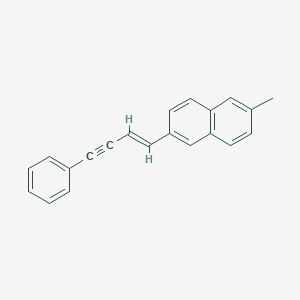
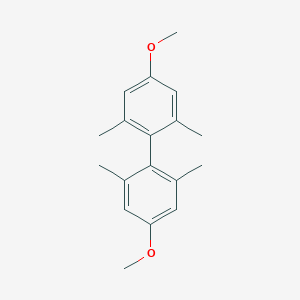
![2-(4-Phenyl-1-buten-3-ynyl)benzo[c]phenanthrene](/img/structure/B371707.png)
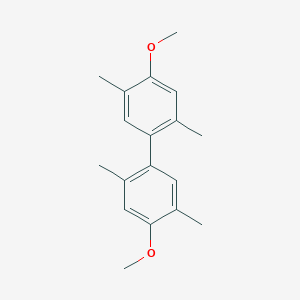
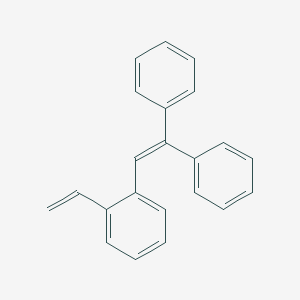
![1,3,5-Trimethyl-2-[2-(2-vinylphenyl)vinyl]benzene](/img/structure/B371713.png)
